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Compound of Interest

Compound Name: 3-Fluoro-4-phenylphenol

Cat. No.: B1301823 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 3-
Fluoro-4-phenylphenol, a biphenyl derivative of interest in medicinal chemistry and materials

science. Due to the limited availability of published experimental data for this specific

compound, this guide leverages established spectroscopic principles and data from structurally

analogous compounds to predict its characteristic spectral features. The information herein is

intended to serve as a valuable reference for the synthesis, identification, and characterization

of 3-Fluoro-4-phenylphenol and related molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 3-Fluoro-4-phenylphenol. These predictions are

based on the analysis of substituent effects on the phenyl rings and comparison with known

data for similar compounds such as 4-phenylphenol and various fluorinated aromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1301823?utm_src=pdf-interest
https://www.benchchem.com/product/b1301823?utm_src=pdf-body
https://www.benchchem.com/product/b1301823?utm_src=pdf-body
https://www.benchchem.com/product/b1301823?utm_src=pdf-body
https://www.benchchem.com/product/b1301823?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~7.50 d ~8.5 H-2', H-6'

~7.40 t ~7.5 H-3', H-5'

~7.30 t ~7.0 H-4'

~7.15 dd ~8.5, ~2.0 H-6

~7.05 ddd ~8.5, ~8.5, ~2.0 H-5

~6.95 dd ~11.0, ~2.0 H-2

~5.0-6.0 br s - -OH

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~155 (d, ¹JCF ≈ 245 Hz) C-3

~150 C-1

~140 C-1'

~135 C-4

~129.0 C-3', C-5'

~128.5 C-2', C-6'

~127.0 C-4'

~125 (d, ³JCF ≈ 5 Hz) C-5

~118 (d, ²JCF ≈ 20 Hz) C-2

~116 (d, ²JCF ≈ 20 Hz) C-6

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Multiplicity

~ -120 to -130 m

Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3550-3200 Strong, Broad O-H stretch (phenolic)

3100-3000 Medium C-H stretch (aromatic)

1600-1585, 1500-1400 Medium to Strong C=C stretch (aromatic)

1250-1150 Strong C-F stretch

1260-1180 Strong C-O stretch (phenolic)

850-810 Strong
C-H out-of-plane bend (para-

substituted)

770-730, 710-690 Strong
C-H out-of-plane bend

(monosubstituted)

Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation

m/z Ion

188 [M]⁺

159 [M-CHO]⁺

133 [M-C₂H₂O]⁺

77 [C₆H₅]⁺
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

described above.

NMR Spectroscopy
A sample of 3-Fluoro-4-phenylphenol (5-10 mg) would be dissolved in approximately 0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a 500 MHz spectrometer.

Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A

small amount of the solid sample would be placed on the diamond crystal of an Attenuated

Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400

cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer. A

dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane)

would be introduced into the ion source. The mass spectrum would be recorded over a mass

range of m/z 50-500.

Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a

substituted biphenyl compound like 3-Fluoro-4-phenylphenol, employing a common synthetic

strategy such as the Suzuki coupling reaction.
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Starting Materials
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Caption: Synthetic and analytical workflow for 3-Fluoro-4-phenylphenol.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Fluoro-4-phenylphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1301823#spectroscopic-data-of-3-fluoro-4-
phenylphenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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